2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol is a complex chemical compound with the molecular formula and a CAS number of 1353996-79-8. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, and is characterized by its unique substitution pattern that imparts specific chemical and biological properties. Its structure includes a benzyl group and an ethylamino group, making it of interest in various scientific fields, particularly in medicinal chemistry and organic synthesis.
This compound is classified as an organic amine due to the presence of the amino group. It is often utilized as a building block in the synthesis of more complex molecules and has potential applications in pharmacology due to its interaction with biological targets. The compound can be found in chemical databases such as PubChem, where it is cataloged for research purposes .
The synthesis of 2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol typically involves several steps:
The reaction conditions usually involve solvents such as ethanol or methanol, and may require catalysts to facilitate the reaction. For industrial production, large-scale synthesis may employ continuous flow reactors and advanced purification techniques like chromatography to ensure high yield and purity .
The molecular structure of 2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol consists of:
2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol can undergo various chemical reactions:
Common reagents include:
The mechanism of action for 2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. This interaction is crucial for its potential therapeutic applications, particularly in drug development .
The physical characteristics of 2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol include:
Key chemical properties include:
Relevant analytical data may indicate that the compound maintains high purity levels suitable for research applications .
2-[(R)-1-Benzyl-pyrrolidin-3-yl]-ethyl-amino-ethanol has several scientific research applications:
This compound represents a valuable tool in both academic research and industrial applications due to its unique properties and versatile reactivity.
The stereoselective synthesis of the (R)-pyrrolidine core represents a critical step in accessing enantiomerically pure 2-[((R)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol. Modern approaches leverage transition metal catalysis and stereocontrolled functionalization:
Table 1: Catalytic Methods for (R)-Pyrrolidine Synthesis
| Method | Catalyst/Reagent | Diastereoselectivity | Conditions |
|---|---|---|---|
| Organocerium Addition | RuO4 | >95% de | Anhydrous THF, -78°C |
| Reductive Amination | Raney Nickel | Not specified | 4 atm H2, 30–70°C |
Chirality transfer from the pre-formed (R)-pyrrolidine core to the ethanolamine side chain occurs through stereospecific reactions:
CCN(CCO)[C@@H]1CCN(CC2=CC=CC=C2)C1 and InChIKey NREMRULTNGFOCR-OAHLLOKOSA-N, which specify the spatial arrangement at the pyrrolidine C3 position [2]. Racemic mixtures of 2-[((R/S)-1-Benzyl-pyrrolidin-3-yl)-ethyl-amino]-ethanol require resolution for enantiopure isolation:
Table 2: Resolution Techniques and Performance
| Technique | Chiral Selector | Enantiomeric Excess | Throughput |
|---|---|---|---|
| Diastereomeric Salt Cryst. | L-DTTA | >99% ee (R) | High (kg/day) |
| Preparative Chromatography | Macrocyclic CSP | 95–98% ee | Medium (g/day) |
| SDE | None (achiral conditions) | Variable enrichment | Low |
CAS No.: 15978-08-2
CAS No.: 21871-10-3
CAS No.: 1576-86-9
CAS No.:
CAS No.: 21416-14-8